![molecular formula C8H6BF6K B2751949 Potassium [3-(trifluoromethyl)benzyl]trifluoroborate CAS No. 1494466-25-9](/img/structure/B2751949.png)
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate
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Overview
Description
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is a chemical compound with the CAS Number: 1494466-25-9 . It has a molecular weight of 266.04 . The compound is solid at room temperature .
Synthesis Analysis
Potassium trifluoroborates, including Potassium [3-(trifluoromethyl)benzyl]trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are present as reagents in a vast array of C–C bond forming reactions .Molecular Structure Analysis
The Inchi Code for Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is a solid at ambient temperature . It has a molecular weight of 266.04 .Scientific Research Applications
Potassium in Agriculture
Potassium plays a crucial role in agriculture, significantly impacting soil health, plant physiology, and nutrition. Research highlights the importance of potassium in enhancing crop quality, mitigating stress conditions, and improving resistance to diseases and pests. Advanced studies emphasize developing potassium-efficient crops to sustainably meet the high demand for this vital nutrient in agriculture, underscoring the need for integrative approaches combining molecular biology with agronomy for practical agricultural applications (Römheld & Kirkby, 2010).
Environmental Remediation
Potassium compounds, including Potassium [3-(trifluoromethyl)benzyl]trifluoroborate, find applications in environmental remediation, such as water treatment and pollution control. Studies on potassium solubilizing bacteria and potassium's role in reducing nitrogen over-application indicate the potential of potassium-based solutions in addressing environmental challenges, offering sustainable alternatives to chemical fertilizers and contributing to the global efforts in environmental conservation (Etesami, Emami, & Alikhani, 2017).
Energy Storage Technologies
In the realm of energy storage, potassium-based compounds, including Potassium [3-(trifluoromethyl)benzyl]trifluoroborate, are emerging as key components in the development of potassium-ion batteries (PIBs). These batteries offer a cost-effective, high-performance alternative to lithium-ion batteries for various applications, from portable electronics to electric vehicles. Research focuses on overcoming the challenges associated with the development of PIBs, such as optimizing electrode materials and electrolytes, to enhance their performance and reliability (Zhang, Liu, & Guo, 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are involved in various chemical reactions, including oxidation, Ritter-type amidation with nitriles, and photo-allylation/photo-benzylation of carbonyl compounds . The primary targets of this compound are therefore the molecules involved in these reactions.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It is used to construct a carbon-carbon (C-C) bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions . The trifluoroborate group in the compound provides stability and versatility, making it a suitable reagent for various C-C bond-forming reactions .
Biochemical Pathways
The compound plays a significant role in Suzuki-Miyaura type reactions . These reactions are a type of cross-coupling reaction used to form biaryl compounds. The compound, as an organotrifluoroborate, acts as a boron source in these reactions .
Result of Action
The primary result of the action of Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The action of Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is influenced by various environmental factors. For instance, it is known to be moisture- and air-stable, making it suitable for use in oxidative conditions . The compound’s reactivity can also be influenced by the presence of a catalyst and the temperature of the reaction .
properties
IUPAC Name |
potassium;trifluoro-[[3-(trifluoromethyl)phenyl]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCZAAGMUFQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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